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Compound of Interest

Compound Name: FAM amine, 6-isomer

Cat. No.: B607412

Introduction

6-Carboxyfluorescein (6-FAM) is a derivative of the widely used fluorescent dye, fluorescein.[1]
[2] It is characterized by its bright green fluorescence, with an absorption maximum around 495
nm and an emission maximum at approximately 517-519 nm.[1][2][3] These spectral properties
make 6-FAM an excellent choice for flow cytometry applications, as it is efficiently excited by
the common 488 nm blue laser line found in most cytometers.

For biological applications, 6-FAM is typically used in its amine-reactive form, such as a
succinimidyl ester (SE) or NHS-ester. This form readily reacts with primary amine groups (such
as the e-amino groups of lysine residues) on proteins to form stable, covalent carboxamide
bonds. This process allows for the straightforward labeling of antibodies, peptides, and other
biomolecules, turning them into specific fluorescent probes for detecting cellular targets.
Compared to its predecessor, Fluorescein isothiocyanate (FITC), 6-FAM conjugates are more
resistant to hydrolysis, offering greater stability.

The primary application of 6-FAM in flow cytometry is immunophenotyping, where a 6-FAM-
labeled antibody is used to identify and quantify specific cell populations based on the
expression of cell surface or intracellular proteins.

Key Properties and Data

The essential characteristics of 6-FAM are summarized below, providing researchers with the
necessary information for experimental setup.
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Property

Value Source(s)

Full Name

6-Carboxyfluorescein

Molecular Formula

C21H1207

Molar Mass

376.32 g/mol

Excitation Maximum (Aex)

~495 nm

Emission Maximum (Aem)

~517-519 nm

Recommended Laser

488 nm (Blue)

Appearance Yellow-orange solid
- Soluble in DMSO, DMF, and
Solubility
water (pH > 6)
Store at 4°C to -20°C,
Storage

protected from light

Experimental Protocols
Protocol 1: Conjugation of 6-FAM Succinimidyl Ester
(SE) to an Antibody

This protocol details the process for covalently labeling an antibody with an amine-reactive 6-

FAM dye.

A. Materials Required

Antibody (or other protein) to be labeled (at >2 mg/mL in an amine-free buffer like PBS).
6-FAM Succinimidyl Ester (lyophilized).

Anhydrous Dimethyl sulfoxide (DMSO).

Reaction Buffer: 0.1 M sodium bicarbonate or 50 mM sodium borate, pH 8.3-8.5.

Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.4.
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 Purification column (e.g., Sephadex G-25) or ultrafiltration vial (e.g., 10K MWCO for IgG).
e Phosphate-Buffered Saline (PBS), pH 7.2-7.4.

B. Procedure

e Antibody Preparation:

o If the antibody solution contains amine-containing substances like Tris, glycine, or
stabilizers like BSA, it must be purified. Use an ultrafiltration device or dialysis to exchange
the buffer to the Reaction Buffer.

o Adjust the antibody concentration to at least 2 mg/mL in the Reaction Buffer.
e Dye Preparation:

o Allow the vial of 6-FAM SE to equilibrate to room temperature before opening to prevent
moisture condensation.

o Prepare a 10 mM stock solution by dissolving the 6-FAM SE in anhydrous DMSO. This
solution should be prepared fresh for each labeling reaction.

o Labeling Reaction:

o While gently stirring or vortexing, add the 6-FAM SE stock solution to the antibody
solution. A starting molar excess ratio of 10:1 to 15:1 (dye:protein) is recommended. This
ratio should be optimized for each specific protein.

o Incubate the reaction for 60 minutes at room temperature, protected from light.

e Quenching (Optional):
o To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
o Incubate for an additional 15-30 minutes at room temperature.

e Purification:
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o Separate the 6-FAM-conjugated antibody from the unreacted free dye using a size-
exclusion chromatography column (e.g., Sephadex G-25) or an ultrafiltration vial.

o Elute with PBS. The first colored band to emerge from the column is the labeled antibody.

e Storage:

o Store the purified conjugate at 4°C, protected from light. For long-term storage, add a
carrier protein like BSA (to a final concentration of 5-10 mg/mL) and a preservative like
sodium azide (0.01-0.03%).

Protocol 2: Cell Surface Staining with 6-FAM-Conjugated
Antibody

This protocol provides a step-by-step guide for staining suspended cells for flow cytometry
analysis.

A. Materials Required

Single-cell suspension (1 x 10° cells per sample).

e 6-FAM-conjugated primary antibody.

e Flow Cytometry Staining Buffer (e.g., PBS with 1-5% BSA or FCS and 0.1% sodium azide).

e Fc Receptor Blocking solution (optional, e.g., anti-CD16/CD32 for mouse cells or commercial
Fc block).

 Viability Dye (optional, to exclude dead cells).

e Flow cytometry tubes.

B. Procedure

e Cell Preparation:

o Harvest cells and prepare a single-cell suspension.

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607412?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Wash the cells by adding Staining Buffer, centrifuging at 300-400 x g for 5 minutes at 4°C,
and discarding the supernatant.

o Resuspend the cell pellet in Staining Buffer and adjust the concentration to approximately
1 x 1068 cells/100 pL.

e Fc Receptor Blocking (Optional but Recommended):

o To reduce non-specific antibody binding, pellet the cells and resuspend them in Fc
Blocking solution.

o Incubate for 10-15 minutes on ice. Do not wash the cells after this step.
e Antibody Staining:

o Add the predetermined optimal amount of 6-FAM-conjugated antibody directly to the cell
suspension.

o Incubate for 20-30 minutes at 4°C (on ice) in the dark to prevent photobleaching and
receptor internalization.

e Washing:

o Wash the cells 2-3 times with 2 mL of cold Staining Buffer per wash. Centrifuge at 300-400
x g for 5 minutes at 4°C between washes.

e Final Resuspension and Analysis:
o Resuspend the final cell pellet in 300-500 pL of Staining Buffer.

o If desired, add a viability dye according to the manufacturer's protocol to exclude dead
cells from the analysis.

o Keep the samples on ice and protected from light until analysis on the flow cytometer. For
storage up to a few days, cells can be fixed in 1% paraformaldehyde.

Visualized Workflows and Pathways
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Caption: Workflow for 6-FAM antibody conjugation.
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Caption: Workflow for cell staining and analysis.
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Caption: Detection of CD4 in a T-cell activation pathway.

Troubleshooting
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Problem

Possible Cause(s) Suggested Solution(s)

Weak or No Signal

o ) Titrate the antibody to
Insufficient antibody ) ) o
) determine the optimal staining
concentration. )
concentration.

Low target protein expression.

Ensure the target is expressed
on your cell type; use a
positive control cell line.

Poor conjugation efficiency
(low DOL).

Optimize the dye-to-protein
molar ratio during the

conjugation reaction.

Photobleaching of 6-FAM.

Keep stained samples
protected from light at all

times.

Incorrect cytometer settings.

Ensure the 488 nm laser is
active and the correct emission
filter (e.g., 530/30 BP) is
selected. Check compensation

settings.

High Background / Non-

specific Staining

. L Reduce the amount of
Antibody concentration is too

) antibody used. Perform a
high.

titration experiment.

Non-specific binding to Fc

receptors.

Pre-incubate cells with an Fc

receptor blocking reagent.

Dead cells are binding the

antibody.

Use a viability dye to gate on

live cells during analysis.

Inadequate washing.

Increase the number of wash
steps or the volume of wash
buffer after antibody

incubation.

High Event Rate / Cell
Clumping

Reduce cell concentration to
Cell concentration is too high. 0.5-1 x 106¢ cells/mL for

analysis.
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i ) Handle cells gently; avoid
Vigorous vortexing or ) ) )
i ) high-speed centrifugation or
centrifugation. ]
harsh vortexing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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